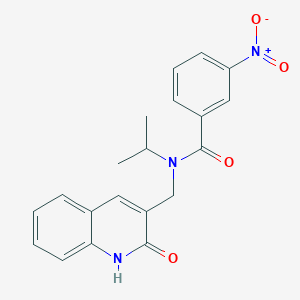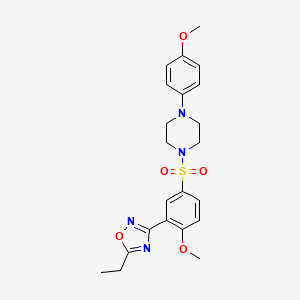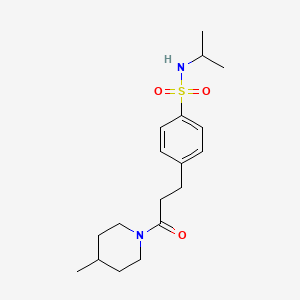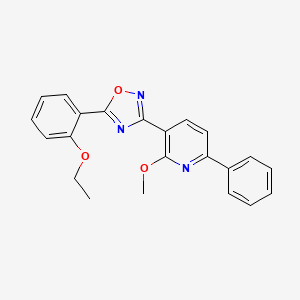
5-(2-ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPOM and is a derivative of oxadiazole, which is a five-membered heterocyclic compound containing oxygen and nitrogen atoms.
Mécanisme D'action
The mechanism of action of EPPOM is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. EPPOM has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
EPPOM has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells. However, further studies are needed to fully understand the biochemical and physiological effects of EPPOM in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EPPOM in lab experiments include its low toxicity profile, high stability, and ease of synthesis. However, the limitations of using EPPOM include its limited solubility in water and its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the research on EPPOM. One potential direction is to further investigate the mechanism of action of EPPOM in cancer cells to identify the specific enzymes that it targets. Another direction is to explore the potential applications of EPPOM in other fields such as organic electronics and material science. Additionally, further studies are needed to evaluate the safety and efficacy of EPPOM in vivo to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of EPPOM involves the reaction of 2-(2-methoxy-6-phenylpyridin-3-yl) hydrazinecarboxamide and 2-bromoethyl ethyl ether in the presence of a base. The obtained product is then subjected to a cyclization reaction to form the desired compound.
Applications De Recherche Scientifique
EPPOM has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, EPPOM has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, EPPOM has been used as a building block for the synthesis of novel materials with improved properties. In organic electronics, EPPOM has been used as a hole transporting material in organic light-emitting diodes (OLEDs).
Propriétés
IUPAC Name |
5-(2-ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-3-27-19-12-8-7-11-16(19)22-24-20(25-28-22)17-13-14-18(23-21(17)26-2)15-9-5-4-6-10-15/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGZJJFIRZUPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


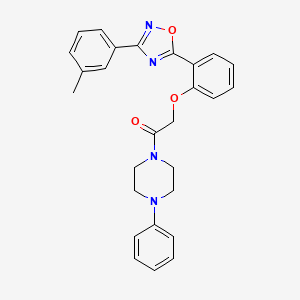



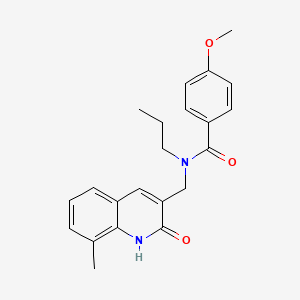

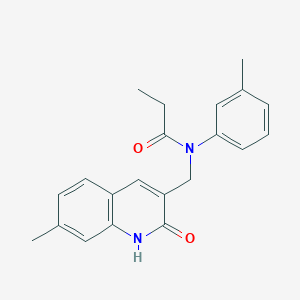
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)

